Home > Products > Screening Compounds P119289 > 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid - 2096337-13-0

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Catalog Number: EVT-2796361
CAS Number: 2096337-13-0
Molecular Formula: C12H17BO4
Molecular Weight: 236.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides

  • Compound Description: This series of compounds act as glucokinase activators. Researchers explored modifications at the aminothiazole C5 position, finding that C5-amide substitutions generally decreased potency while C5-triazole substitutions retained activity. []
  • Relevance: These compounds share the core tetrahydro-2H-pyran-4-yl moiety with 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid, although connected through a propanamide linker instead of a methoxyphenylboronic acid group. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

  • Compound Description: These novel pyrazole-based heterocycles, linked to a sugar moiety, were synthesized and evaluated for anti-diabetic activity. Several compounds exhibited moderate anti-diabetic effects comparable to the standard drug remogliflozin. []
  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It demonstrated significant antifibrotic activity in preclinical models. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-4-yl group with 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid, linked through a benzamide rather than a methoxyphenylboronic acid. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)- 1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is an orally active CCR5 antagonist. A practical, cost-effective synthetic method for this compound was developed. []

4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

  • Compound Description: This compound exhibits antagonistic activity towards the 5-HT4 receptor. Researchers identified two polymorphic forms of this compound with improved stability and hygroscopicity. [, , ]

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant PDE9A inhibitor designed for cognitive disorder treatment. It demonstrated procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor designed to target RAS mutant cancers. Its development involved overcoming challenges in balancing solubility and cellular activity. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-4-yl moiety with 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid, although connected via an oxygen linker to a bipyridine scaffold. []

4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

  • Compound Description: The structure and electron density of MTTOTHP were investigated using X-ray diffraction and computational methods. This research aimed to understand the properties of the nitrogen-oxygen bond, which is prone to breaking upon photochemical excitation. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound acts as a highly selective PDE10A inhibitor, exhibiting efficacy in a rat conditioned avoidance response test due to its strong inhibitory activity and good pharmacokinetics. []

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

  • Compound Description: This compound is a tetrapeptide containing a tetrahydropyran ring in its structure. The crystal structure reveals a helical conformation stabilized by intramolecular hydrogen bonding. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological characteristics compared to its predecessor CJ-12,918. Its development focused on reducing lipophilicity to eliminate cataract formation observed with CJ-12,918. []

((2R)-4,5,6-trihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)boronic acid (10BDG)

  • Compound Description: 10BDG is a novel boron carrier investigated for its potential in Boron Neutron Capture Therapy (BNCT). Studies demonstrated that 10BDG exhibits slight cytotoxicity but lacks genotoxic properties, making it a promising candidate for further development. []
Overview

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is a boronic acid derivative characterized by its unique molecular structure and functional properties. This compound, with the molecular formula C12_{12}H17_{17}BO4_4, is notable for its application in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The tetrahydropyran ring contributes to its reactivity and solubility, making it a valuable reagent in synthetic chemistry.

Source and Classification

This compound can be classified under boronic acids, which are organoboron compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in medicinal chemistry and material science due to their ability to form reversible covalent bonds with diols, making them useful in drug design and development.

Synthesis Analysis

Methods

The synthesis of 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid typically involves several steps:

  1. Starting Materials: The synthesis begins with the appropriate aryl halide or aryl alcohol.
  2. Boronic Acid Formation: The aryl halide is reacted with a boron reagent (e.g., trimethyl borate) under basic conditions to form the corresponding boronic acid.
  3. Palladium-Catalyzed Coupling: The reaction often employs palladium catalysts (such as palladium acetate) in the presence of bases like potassium carbonate, typically in solvents such as tetrahydrofuran or dioxane at elevated temperatures.

Technical Details

The reaction conditions are critical for optimizing yield and purity. For instance, maintaining the temperature between 60°C to 100°C can significantly influence the reaction kinetics and product formation. Purification methods such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid features:

  • A tetrahydropyran ring, which consists of five carbon atoms and one oxygen atom.
  • A methoxy group attached to a phenyl ring, enhancing its solubility and reactivity.
  • A boronic acid moiety, which is crucial for its reactivity in coupling reactions.

Data

The compound has a molecular weight of approximately 220.08 g/mol. Its structural formula can be represented as follows:

C12H17BO4\text{C}_{12}\text{H}_{17}\text{BO}_4
Chemical Reactions Analysis

Reactions

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid participates in various chemical reactions:

  1. Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids.
  2. Oxidation: The boronic acid group can be oxidized to form phenolic derivatives using oxidizing agents like hydrogen peroxide.
  3. Reduction: Reduction can yield corresponding alcohols, employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Technical Details

In Suzuki-Miyaura reactions, the presence of a palladium catalyst is essential for facilitating transmetalation between the organoboron compound and the aryl halide, followed by reductive elimination to yield the final product.

Mechanism of Action

The mechanism of action during Suzuki-Miyaura cross-coupling involves several key steps:

  1. Formation of Palladium Complex: The boronic acid reacts with a palladium catalyst to form a palladium-boron complex.
  2. Transmetalation: This complex undergoes transmetalation with an organohalide (aryl halide), transferring the aryl group to palladium.
  3. Reductive Elimination: Finally, reductive elimination occurs, leading to the formation of the biaryl product and regenerating the palladium catalyst for further reactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Applications

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid finds diverse applications in scientific research:

  1. Organic Synthesis: It is extensively used in synthesizing complex organic molecules through carbon-carbon bond formation.
  2. Pharmaceutical Development: This compound serves as an intermediate in developing new therapeutic agents, particularly those targeting cancer and other diseases.
  3. Material Science: Utilized in creating advanced materials due to its unique reactivity profile.
Synthesis and Derivatization Strategies

Mechanochemical Synthesis via Suzuki-Miyaura Cross-Coupling

The solvent-free mechanochemical synthesis of 3-(tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid leverages Suzuki-Miyaura cross-coupling principles, offering significant sustainability advantages. This approach utilizes high-energy ball milling to facilitate reactions between aryl halides and the tetrahydro-2H-pyran-functionalized boronic acid derivative without traditional solvents. The mechanochemical method achieves exceptional atom economy (typically >85%) and reduces reaction times from hours under conventional solution-phase conditions to approximately 30-45 minutes. Key to this methodology is the use of catalytic Pd(OAc)₂ (5 mol%) with XPhos as ligand (6 mol%) and potassium carbonate as base, yielding biaryl products with >90% conversion efficiency. The absence of solvent eliminates purification challenges associated with boronic acid byproducts like boroxines, while maintaining the integrity of the acid-sensitive tetrahydro-2H-pyran moiety. This green chemistry approach aligns with pharmaceutical industry demands for environmentally benign synthetic routes to complex boronic acid derivatives [3] [7] [10].

Boronic Acid Functionalization via Microwave-Assisted Catalysis

Microwave-assisted catalysis enables rapid functionalization of 3-(tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid, achieving reaction acceleration up to 100-fold compared to conventional heating. Using Pd(OAc)₂/dppf catalytic systems (5 mol%) in dioxane:water (3:1) with cesium carbonate base under microwave irradiation (150-200 W, 120°C), coupling reactions with aryl/heteroaryl halides reach completion within 5-10 minutes with isolated yields of 85-98%. This technique demonstrates exceptional chemoselectivity for the boronic acid functional group over the tetrahydro-2H-pyran oxygen atoms. The methodology efficiently generates diverse derivatives including:

  • Biaryls: Coupling with electron-deficient 4-bromobenzonitrile (92% yield)
  • Heterobiaryls: Coupling with 5-bromopyrimidine (87% yield)
  • Sterically hindered systems: Coupling with 2,6-dimethylbromo benzene (78% yield)Notably, the tetrahydro-2H-pyranylmethoxy group remains stable under these conditions, with no observable cleavage or ring-opening side reactions. The high functional group tolerance accommodates esters, nitriles, and nitro groups, enabling access to structurally complex pharmacophores for screening libraries [6] [10].

Stereoselective Modifications of the Tetrahydro-2H-Pyran Moiety

The chiral tetrahydro-2H-pyran ring presents opportunities for stereoselective diversification. Using phosphine oxide catalysts (10 mol%), 3-(tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid undergoes enantioselective transformations at the C4 position of the tetrahydropyran ring. Key methodologies include:

  • Desymmetrization: Prochiral 4-methylene derivatives undergo asymmetric dihydroxylation with OsO₄/(DHQD)₂PHAL to yield chiral diols with >95% ee
  • Kinetic resolution: Lipase-mediated (CAL-B) acetylation of racemic 4-hydroxyalkyl derivatives achieves s-values >20
  • Chiral auxiliary approaches: Temporary attachment of Oppolzer's sultam enables diastereoselective α-alkylation (dr >15:1)These modifications produce enantiomerically enriched building blocks for structure-activity relationship studies targeting chiral binding pockets. The boronic acid group remains intact during these transformations when protected as the trifluoroborate salt, demonstrating orthogonal reactivity. Computational studies indicate the bulky tetrahydro-2H-pyran-4-yl)methoxy group influences facial selectivity in these stereoselective reactions by creating a steric bias around the reaction center [6] [7].

Solid-Phase Synthesis for High-Throughput Library Generation

Immobilization of 3-(tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid on Wang resin via boronate ester linkages enables combinatorial library synthesis. The methodology involves:

  • Loading: Coupling to form boronate esters with diol-functionalized resin (0.8-1.2 mmol/g loading)
  • Diversification:
  • Suzuki coupling with immobilized boronic acid (Pd(dba)₂/SPhos, 85-95°C, 12-18h)
  • Chan-Lam amination (Cu(OAc)₂, pyridine, rt, 24h)
  • Cleavage: Oxidative release with hydrogen peroxide yields free boronic acids or phenolsThis platform generates libraries of 200+ compounds per week, exemplified by the synthesis of pyrazolo[3,4-b]pyridine derivatives with demonstrated kinase inhibition potential. The tetrahydro-2H-pyran moiety enhances resin solubility in organic solvents, improving reaction homogeneity compared to planar aryl systems. Post-cleavage analysis shows <5% racemization at chiral centers when enantiopure tetrahydropyran derivatives are employed, confirming the robustness of this approach for generating stereochemically defined libraries [6].

Table 1: Comparative Analysis of Derivatization Methodologies

MethodReaction TimeTypical Yield (%)Key AdvantagesStructural Limitations
Mechanochemical30-45 min85-93Solvent-free, low catalyst loadingLimited to crystalline substrates
Microwave-assisted5-10 min88-98Ultra-rapid, high chemoselectivityScalability challenges
Stereoselective mods.4-24 h70-95Chiral complexity generationRequires specialized catalysts
Solid-phase synthesis12-48 h75-90High-throughput automation compatibleLinker cleavage inefficiency

Properties

CAS Number

2096337-13-0

Product Name

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

IUPAC Name

[3-(oxan-4-ylmethoxy)phenyl]boronic acid

Molecular Formula

C12H17BO4

Molecular Weight

236.07

InChI

InChI=1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2

InChI Key

CFGKLDKCLFDDKH-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)OCC2CCOCC2)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.